1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of a 3,4-dimethoxyphenyl group and a thiophen-2-yl group attached to the prop-2-en-1-one backbone
Mechanism of Action
Target of Action
Similar compounds such as teniposide and etoposide, which are semisynthetic derivatives of podophyllotoxin, have been reported to inhibit dna synthesis by forming a complex with topoisomerase ii and dna . This suggests that 2-(2-Thienylidene)-3,4-dimethoxyacetophenone might also target DNA or associated enzymes.
Mode of Action
It’s suggested that similar compounds act by causing single and double-stranded dna breaks, as well as cross-linking between protein and dna . This prevents cells from entering into the mitotic phase of the cell cycle, leading to cell death .
Biochemical Pathways
Compounds with similar structures have been reported to act primarily in the g2 and s phases of the cell cycle . This suggests that 2-(2-Thienylidene)-3,4-dimethoxyacetophenone might also affect these phases of the cell cycle.
Pharmacokinetics
Similar compounds like teniposide are known to be more potent in in vitro tests of cytotoxicity, are associated with higher albumin binding, are more lipophilic, and have a slightly longer plasma elimination half-life .
Result of Action
Similar compounds have been reported to prevent cell mitosis by causing single and double-stranded dna breaks, as well as cross-linking between protein and dna . This leads to cell death .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other substances can affect the stability and efficacy of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 3,4-dimethoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives, and other oxidized products.
Reduction: Saturated ketones, alcohols, and other reduced products.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. It is also studied for its photophysical and photochemical properties.
Biology: Research has shown that the compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, the compound is being investigated as a potential therapeutic agent for the treatment of various diseases.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one can be compared with other chalcones and related compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one: Similar structure but lacks the thiophen-2-yl group.
1-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one: Similar structure but contains a furan-2-yl group instead of a thiophen-2-yl group.
1-(4-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one: Similar structure but has a single methoxy group on the phenyl ring.
The uniqueness of this compound lies in the presence of both the 3,4-dimethoxyphenyl and thiophen-2-yl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-17-14-8-5-11(10-15(14)18-2)13(16)7-6-12-4-3-9-19-12/h3-10H,1-2H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDMQXNDRHCXPL-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=CS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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